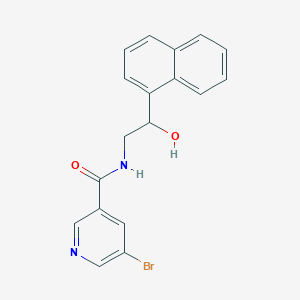![molecular formula C12H16ClN3O B2816462 2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride CAS No. 2375259-10-0](/img/structure/B2816462.png)
2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 2375259-10-0 . It has a molecular weight of 253.73 . The compound is stored at room temperature and comes in a powder form . Its IUPAC name is 2-((((1r,4r)-4-aminocyclohexyl)oxy)nicotinonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for “2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride” is 1S/C12H15N3O.ClH/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11;/h1-2,7,10-11H,3-6,14H2;1H/t10-,11-; . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 253.73 .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of derivatives and structural analysis through X-ray crystallography has been a significant area of focus. For instance, derivatives of pyridine-3-carbonitrile have been synthesized and analyzed for their molecular structure, showcasing the potential of these compounds in material science and molecular engineering. These studies offer insights into the crystal packing, molecular interactions, and the geometric configuration of the synthesized compounds, which could inform the development of new materials or pharmaceuticals (J. Ganapathy et al., 2015).
Molecular and Crystal Structure
Investigations into the molecular and crystal structure of related compounds have provided valuable information on the conformation and stability of these molecules. For example, the crystal structure analysis of pyran and pyridine derivatives has elucidated the distorted envelope conformation of the heterocyclic rings and the intermolecular hydrogen bonding patterns, which could have implications for the design of molecular devices or drug molecules (D. Jansone et al., 2007).
Novel Synthetic Routes
Research has also focused on developing novel synthetic routes for the production of pyridine-3-carbonitrile derivatives. These studies highlight efficient methods for synthesizing diverse derivatives, which could pave the way for new drugs and materials. The exploration of metal-promoted reactions and domino reactions for synthesizing these compounds showcases the versatility and potential applications of pyridine-3-carbonitrile in organic synthesis and medicinal chemistry (P. Segl′a et al., 1993).
Antimicrobial and Biological Activity
Some derivatives of pyridine-3-carbonitrile have been synthesized and evaluated for their antimicrobial and biological activities. These studies demonstrate the potential of such compounds in developing new antibacterial and antifungal agents. The structural characterization and evaluation of biological activities provide a foundation for further research into the therapeutic applications of these compounds (K. Goswami et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-(4-aminocyclohexyl)oxypyridine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11;/h1-2,7,10-11H,3-6,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHPGAWJPISPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=C(C=CC=N2)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2816380.png)
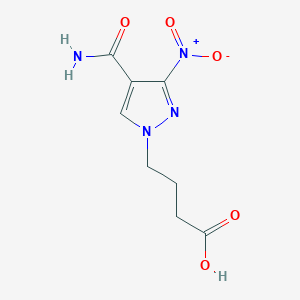
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2816384.png)
![3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816386.png)
![4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2816387.png)
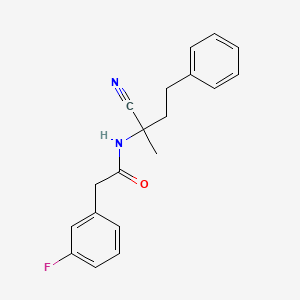


![1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2816394.png)
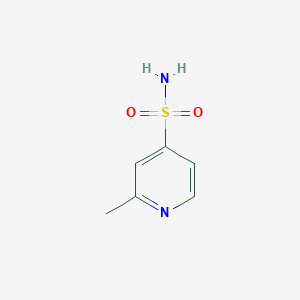
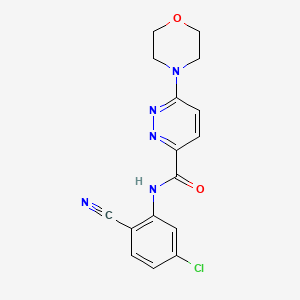
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride](/img/structure/B2816399.png)
![4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2816401.png)
